molecular formula C23H21ClN2O7S B10895795 methyl {2-chloro-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

methyl {2-chloro-6-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Cat. No.: B10895795
M. Wt: 504.9 g/mol
InChI Key: BARWTURYWRLQGB-VCHYOVAHSA-N
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Description

Methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-methoxyphenoxy]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-methoxyphenoxy]acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Introduction of the phenoxy group: This step involves the reaction of the intermediate with a phenol derivative under basic conditions.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-methoxyphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-methoxyphenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-methoxyphenoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazolidine ring and phenoxy group are likely involved in binding to these targets, while the methoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-ethoxyphenoxy]acetate: This compound is similar but has an ethoxy group instead of a methoxy group.

    Methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-hydroxyphenoxy]acetate: This compound has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in methyl 2-[2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolan-5-yliden}methyl)-6-methoxyphenoxy]acetate may confer unique properties such as increased solubility in organic solvents and potentially different biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C23H21ClN2O7S

Molecular Weight

504.9 g/mol

IUPAC Name

methyl 2-[2-chloro-6-methoxy-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C23H21ClN2O7S/c1-13-4-6-15(7-5-13)25-19(27)11-26-22(29)18(34-23(26)30)10-14-8-16(24)21(17(9-14)31-2)33-12-20(28)32-3/h4-10H,11-12H2,1-3H3,(H,25,27)/b18-10+

InChI Key

BARWTURYWRLQGB-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC(=O)OC)OC)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)OC)OC)SC2=O

Origin of Product

United States

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